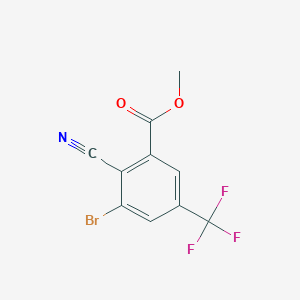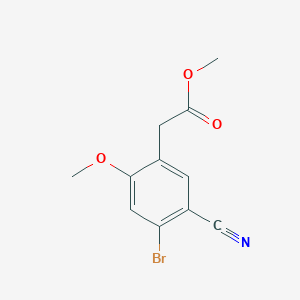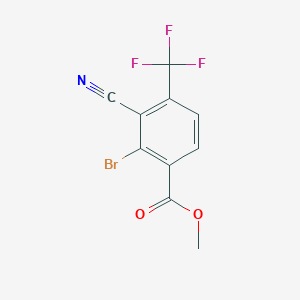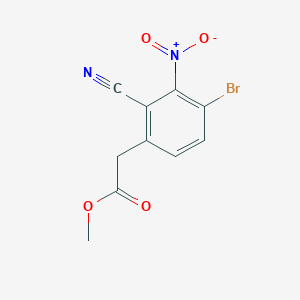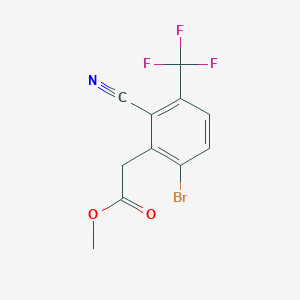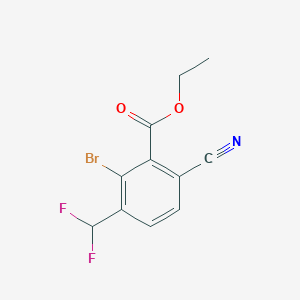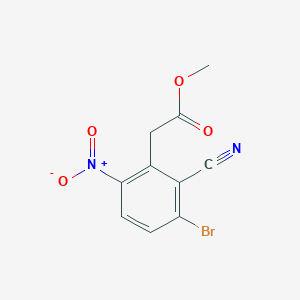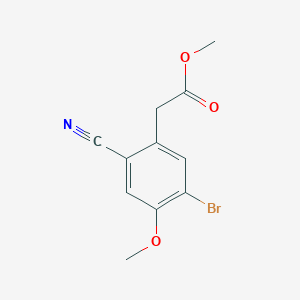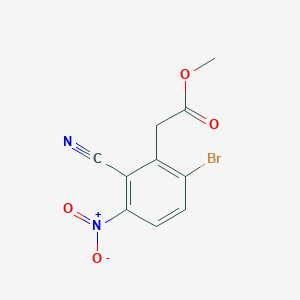
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Overview
Description
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O. It is a derivative of pyrimidin-4-ol and contains a piperidin-4-yl group at the 2-position and a methyl group at the 6-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating growth and survival within cells .
Mode of Action
The compound interacts with its target, PKB, by inhibiting its kinase activity . This interaction results in the modulation of the PI3K signaling pathway, which in turn affects cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K-PKB signaling pathway . By inhibiting PKB, the compound disrupts the normal functioning of this pathway, leading to changes in cell proliferation and survival . The downstream effects of this disruption can include altered protein translation, cell cycle progression, and anti-apoptotic survival .
Result of Action
The inhibition of PKB by this compound leads to changes in cell proliferation and survival . This can result in molecular and cellular effects such as altered protein translation, cell cycle progression, and anti-apoptotic survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride typically involves the following steps:
Starting Materials: Piperidin-4-ol and 6-methylpyrimidin-4-ol are the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid to form the dihydrochloride salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other chemical compounds.
Biology: In biological research, the compound is used to study various biochemical pathways and molecular interactions. It can act as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products.
Comparison with Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound is structurally similar but lacks the methyl group at the 6-position.
6-Methyl-2-piperidin-2-yl-pyrimidin-4-ol dihydrochloride: Another structural analog with a different position of the piperidinyl group.
Uniqueness: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are not possible with its analogs.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUTLJJAJQPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


